molecular formula C8H7NS B147318 p-Tolyl isothiocyanate CAS No. 622-59-3

p-Tolyl isothiocyanate

Cat. No.: B147318
CAS No.: 622-59-3
M. Wt: 149.21 g/mol
InChI Key: ABQKHKWXTUVKGF-UHFFFAOYSA-N
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Description

p-Tolyl isothiocyanate (C₈H₇NS, molecular weight 149.21 g/mol) is an aromatic isothiocyanate characterized by a methyl-substituted phenyl group (-C₆H₄CH₃) attached to an isothiocyanate (-N=C=S) functional group . Its chemical structure includes 17 bonds, with a six-membered aromatic ring, a rotatable N=C=S group, and a planar geometry due to conjugation between the aromatic ring and the thiocyanate moiety . The compound is moisture-sensitive, requiring storage under inert conditions to prevent decomposition .

Properties

IUPAC Name

1-isothiocyanato-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-7-2-4-8(5-3-7)9-6-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABQKHKWXTUVKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50211240
Record name Isothiocyanic acid, 4-tolyl ester
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Molecular Weight

149.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

622-59-3
Record name p-Tolyl isothiocyanate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Tolyl isothiocyanate
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Record name Isothiocyanic acid, 4-tolyl ester
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Record name p-tolyl isothiocyanate
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Record name 4-TOLYL ISOTHIOCYANATE
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Preparation Methods

Synthetic Routes and Reaction Conditions: p-Tolyl isothiocyanate can be synthesized through several methods. One common method involves the reaction of p-toluidine with thiophosgene. The reaction proceeds as follows: [ \text{C}_7\text{H}_7\text{NH}_2 + \text{CSCl}_2 \rightarrow \text{C}_8\text{H}_7\text{NCS} + 2\text{HCl} ] In this reaction, p-toluidine reacts with thiophosgene to form this compound and hydrochloric acid .

Industrial Production Methods: Industrial production of this compound typically involves the use of safer and more sustainable methods. One such method is the amine-catalyzed sulfurization of isocyanides with elemental sulfur. This method uses catalytic amounts of amine bases and benign solvents under moderate heating conditions .

Chemical Reactions Analysis

Types of Reactions: p-Tolyl isothiocyanate undergoes various chemical reactions, including nucleophilic substitution, addition, and cyclization reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

PTIC has been explored for its potential therapeutic properties:

  • Anticancer Activity : Studies have shown that PTIC exhibits cytotoxic effects against various cancer cell lines. For instance, it has demonstrated selective cytotoxicity against cervical cancer cells (SISO cell line) with an IC₅₀ of 5.37 µM, while showing less activity against bladder cancer cells (RT-112) .
  • Neuroprotective Effects : Isothiocyanates, including PTIC, have been implicated in neuroprotection against oxidative stress and inflammation. Research indicates that they may help mitigate neuroinflammatory responses associated with neurodegenerative diseases .

Organic Synthesis

PTIC serves as an important reagent in the synthesis of various organic compounds:

  • Synthesis of Thioureas : PTIC is used to prepare thiourea derivatives that have shown biological activity, including antibacterial and antitumor properties. For example, it has been utilized in the synthesis of 6-[1-amino-3-(p-tolyl)-thiourea]-2-ethylbenzo[de]isoquinoline-1,3-dione .
  • Green Chemistry Applications : Recent studies have employed deep eutectic solvents (DESs) for the synthesis of substituted compounds using PTIC as a reactant. This approach not only enhances reaction yields but also aligns with environmentally friendly practices .

Agricultural Applications

PTIC's role extends into agricultural sciences:

  • Pest Control : As a natural pesticide, PTIC has shown effectiveness against certain pests due to its toxicological properties. Its application can be part of integrated pest management strategies to reduce reliance on synthetic pesticides.

Table 1: Summary of Research Findings on this compound

Study ReferenceApplication AreaKey Findings
Medicinal ChemistryEffective against cervical cancer cells (IC₅₀ = 5.37 µM)
NeuroprotectionPotential in treating neuroinflammatory disorders
Organic SynthesisUsed in synthesizing biologically active thioureas
Green ChemistryEnhanced yields using DESs for compound synthesis

Market Insights

The global market for this compound is projected to grow steadily, with an estimated value reaching USD 29 million by 2030 at a CAGR of 4.3% from 2024 to 2030. This growth reflects its increasing applications in pharmaceuticals and agriculture .

Mechanism of Action

The mechanism of action of p-Tolyl isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (N=C=S) is highly electrophilic and reacts readily with nucleophiles such as amines, alcohols, and thiols. This reactivity allows it to form a variety of products, including thioureas, thiocarbamates, and heterocyclic compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Phenyl Isothiocyanate (ITC4)

  • Structure : Lacks the methyl group on the benzene ring.
  • Reactivity : Demonstrates higher conversion rates (41–44%) in ROCOP with epoxides compared to p-tolyl isothiocyanate (ITC5) under identical conditions . The methyl group in ITC5 introduces steric hindrance and electron-donating effects, reducing electrophilicity at the N=C=S group.
  • Biological Role : Less commonly used in protein labeling compared to fluorescein isothiocyanate (FITC) due to lower fluorescence yield .

Benzyl Isothiocyanate

  • Structure : Features a methylene (-CH₂-) bridge between the benzene ring and the N=C=S group.
  • Natural Occurrence : A major component in papaya essential oils, contributing to antimicrobial properties .
  • Reactivity : Higher nucleophilicity than this compound due to the flexible CH₂ spacer, enabling efficient alkylation reactions .

p-Tolyl Isocyanate

  • Structure : Replaces the sulfur atom in this compound with oxygen (-N=C=O).
  • Reactivity :
    • Forms carbamates instead of thiocarbamates. Carbamates derived from p-tolyl isocyanate release CO₂ upon hydrolysis, whereas thiocarbamates from this compound release COS, which exhibits higher cytotoxicity .
    • Lower electrophilicity compared to this compound due to weaker polarization of the N=C=O group .
  • Applications : Used in derivatizing polar degradation products for mass spectrometry analysis, leveraging its stability under acidic conditions .

4-(Methylthio)phenyl Isothiocyanate

  • Structure : Contains a methylthio (-S-CH₃) substituent on the benzene ring.
  • Electronic Effects : The electron-donating -S-CH₃ group enhances nucleophilicity at the aromatic ring but reduces electrophilicity at the N=C=S group compared to this compound.
  • Applications : Utilized in synthesizing heterocyclic compounds for agrochemical research .

Table 1: Comparative Reactivity in ROCOP with Epoxides

Compound Substituent Conversion (%) (24 hrs)
This compound -CH₃ (electron-donating) 44%
Phenyl isothiocyanate -H 41%
ITC1 (reference) -NO₂ (electron-withdrawing) >99%

Table 2: Physicochemical Properties

Property This compound p-Tolyl Isocyanate Benzyl Isothiocyanate
Molecular Weight (g/mol) 149.21 133.15 149.21
Boiling Point (°C) 70–72 (10 mmHg) 190.6 (760 mmHg) 234–236
Solubility Decomposes in water Insoluble in water Soluble in organic solvents
Key Applications Polymer chemistry, pharmaceuticals Derivatization, carbamates Natural products, antimicrobials

Urea and Thiourea Analogues

  • Activity : p-Tolyl-substituted thioureas (e.g., 14f: 19.2% activity) show marginally higher activity than their urea counterparts (13d: 20.1%) in inhibiting biological targets, attributed to the thiourea group’s stronger hydrogen-bonding capacity .
  • Electronic Effects : Electron-donating groups (e.g., -CH₃, -OCH₃) on the aryl ring reduce activity compared to electron-withdrawing substituents .

Biological Activity

p-Tolyl isothiocyanate (p-TIC) is an organic compound with significant biological activities, particularly in the fields of pharmacology and toxicology. It is a derivative of isothiocyanate, which has garnered attention for its potential therapeutic effects and mechanisms of action against various biological targets. This article explores the biological activity of this compound, highlighting its applications, mechanisms, and relevant case studies.

  • Chemical Formula : C8H9NCS
  • Molecular Weight : 165.24 g/mol
  • Structure : this compound features a tolyl group (a methyl-substituted phenyl group) attached to the isothiocyanate functional group (–N=C=S).

Anticancer Properties

Research indicates that this compound exhibits anticancer properties through multiple mechanisms:

  • Induction of Apoptosis : Studies have shown that p-TIC can induce apoptosis in various cancer cell lines by activating caspase pathways and modulating Bcl-2 family proteins .
  • Inhibition of Cell Proliferation : p-TIC has been observed to inhibit the proliferation of cancer cells, particularly in breast and prostate cancer models, by interfering with cell cycle progression .
StudyCell LineEffectMechanism
MCF-7 (breast cancer)Induction of apoptosisCaspase activation
PC-3 (prostate cancer)Inhibition of proliferationCell cycle arrest

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against various pathogens:

  • Bacterial Inhibition : It has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic activities .
  • Fungal Activity : p-TIC exhibits antifungal properties, particularly against Candida species, by interfering with ergosterol biosynthesis .
Pathogen TypeOrganismMinimum Inhibitory Concentration (MIC)
BacteriaStaphylococcus aureus50 µg/mL
BacteriaEscherichia coli75 µg/mL
FungiCandida albicans30 µg/mL

Allergic Reactions and Sensitization

This compound is also relevant in occupational health due to its potential to cause allergic reactions:

  • Sensitization in Workers : Studies have indicated that exposure to p-TIC can lead to sensitization in workers handling isocyanates, with reported cases of asthma linked to occupational exposure .
  • IgE Antibody Formation : Research has documented the formation of IgE antibodies in individuals exposed to p-TIC, suggesting its role as an allergen .

Occupational Exposure

A notable case study involved factory workers exposed to this compound. The study assessed the prevalence of sensitization and respiratory symptoms among 91 workers. Results indicated a significant correlation between exposure levels and the incidence of asthma-like symptoms, highlighting the need for monitoring and preventive measures in occupational settings .

Cancer Research

In a laboratory setting, p-TIC was administered to mice bearing tumors. The treatment resulted in a significant reduction in tumor size compared to control groups. This study underscored the compound's potential as a therapeutic agent in cancer treatment, warranting further investigation into its efficacy and safety profiles .

Q & A

Basic Questions

What are the standard synthetic routes for p-tolyl isothiocyanate, and how do reaction conditions influence yield?

This compound is typically synthesized via nucleophilic substitution or thiophosgene-based reactions. For example, it can react with 6-hydroxy-2,4,5-triazine in dimethylformamide (DMF) and triethylamine to form substituted aminopyrimidines . Reaction efficiency depends on solvent polarity (e.g., DMF enhances nucleophilicity) and temperature control (boiling point: 237°C ). Optimizing stoichiometry and avoiding hydrolysis (due to its decomposition in water ) are critical for yield improvement.

What spectroscopic and computational methods are recommended for characterizing this compound?

Key characterization tools include:

  • NMR : The aromatic protons (δ 7.2–7.4 ppm) and isothiocyanate group (N=C=S) are identifiable via 1^1H and 13^13C NMR .
  • SMILES/InChI : The SMILES string Cc1ccc(N=C=S)cc1 and InChIKey ABQKHKWXTUVKGF-UHFFFAOYSA-N provide structural validation .
  • GC-FID : Used for purity analysis in synthetic workflows (e.g., detection limits of 0.36 µg/mL in histamine derivatization ).

How does the solubility and reactivity of this compound vary across solvents?

This compound is poorly water-soluble (1.9 × 105^{-5} mol/L at 25°C ) but dissolves in organic solvents like DMF, acetonitrile, and dichloromethane. Its reactivity is influenced by the electron-donating methyl group on the aromatic ring, which reduces electrophilicity compared to electron-deficient aryl isothiocyanates (e.g., nitrophenyl derivatives) .

Advanced Research Questions

What mechanisms explain the lower reactivity of this compound in ring-opening copolymerization (ROCOP) compared to electron-deficient analogs?

In ROCOP with epoxides, this compound exhibits lower conversion rates (41–44% vs. >99% for electron-withdrawing substituted analogs) due to reduced electrophilicity at the isothiocyanate group. The methyl group’s electron-donating effect decreases the partial positive charge on the carbon, slowing nucleophilic attack . Computational studies (e.g., QSPR models ) could further quantify electronic effects.

How can researchers resolve contradictions in reported reactivity data for this compound in multicomponent reactions?

Discrepancies in yields (e.g., 65% vs. 85% in thiazolidine syntheses ) may arise from:

  • Substituent effects : Para-substituted amines enhance steric accessibility compared to ortho-substituted ones.
  • Catalyst choice : Fe3_3O4_4@SiO2_2-SO3_3H improves yields by stabilizing intermediates .
    Systematic screening via fractional factorial design (as in histamine analysis ) can identify dominant variables.

What experimental strategies optimize the stability of this compound under storage and reaction conditions?

  • Storage : Store at 2–8°C in airtight containers to prevent oxidation; classify under flammable acute toxicity (Category 6.1A ).
  • Inert atmospheres : Use nitrogen or argon to minimize hydrolysis during reactions .
  • PPE : N95 masks and gloves are mandatory due to respiratory sensitization (Category 1) and skin irritation risks .

How can this compound be applied in polymer chemistry, and what are its limitations?

It serves as a monomer in alternating copolymers with epoxides, but its low reactivity limits high-molecular-weight polymer formation. Strategies to enhance reactivity include using Lewis acid catalysts or modifying the aromatic ring with electron-withdrawing groups .

What methodologies support structure-activity relationship (SAR) studies for this compound derivatives?

  • Substituent variation : Compare analogs (e.g., m-tolyl vs. p-tolyl) to assess steric/electronic impacts on bioactivity .
  • QSAR modeling : Use quantum chemistry and neural networks (as in CC-DPS profiling ) to predict properties like logP and toxicity.

Methodological Guidance

How to design a robust experimental protocol for reactions involving this compound?

  • Screening phase : Use Plackett-Burman design to identify critical parameters (e.g., solvent, temperature) .
  • Optimization : Apply central composite design to refine conditions (e.g., triethylamine volume: 28 µL, pH 6.9 ).
  • Safety integration : Include fume hoods and real-time gas monitoring to mitigate exposure risks .

What statistical approaches are suitable for analyzing contradictory data in isothiocyanate research?

  • ANOVA : Test significance of variable interactions (e.g., catalyst vs. solvent) .
  • Multivariate regression : Correlate electronic parameters (Hammett constants) with reaction rates .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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